REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:8](Br)=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cu](C#N)[C:13]#[N:14].Cl>CN1CCCC1=O.O>[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([C:13]#[N:14])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]
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Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
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NC1=C(C(=O)O)C=C(C=C1)Br
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Name
|
|
Quantity
|
4.14 g
|
Type
|
reactant
|
Smiles
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[Cu](C#N)C#N
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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190 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
before being cooled to room temperature
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (6×40 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic extracts were dried (MgSO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.35 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |